![molecular formula C31H34N2O7 B12334579 Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-5-methyl-](/img/structure/B12334579.png)
Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- is a synthetic nucleoside analog This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- typically involves multiple steps, including protection and deprotection of functional groups, as well as selective modifications of the uridine molecule. One common approach involves the protection of the 5’-hydroxyl group of uridine with a bis(4-methoxyphenyl)phenylmethyl group, followed by selective deoxygenation at the 3’-position and methylation at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional hydroxyl or carbonyl groups, while reduction may produce deoxygenated uridine analogs .
Scientific Research Applications
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in RNA synthesis and function.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include RNA polymerase and various enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-
- Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo-
- Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-2-propyn-1-yl-
Uniqueness
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- is unique due to its specific modifications, which enhance its stability and potential for various applications. Compared to similar compounds, it may offer improved pharmacokinetic properties and increased efficacy in certain therapeutic contexts .
Properties
Molecular Formula |
C31H34N2O7 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C31H34N2O7/c1-20-18-33(30(36)32-28(20)35)29-27(34)17-26(40-29)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,20,26-27,29,34H,17-19H2,1-3H3,(H,32,35,36)/t20?,26-,27+,29+/m0/s1 |
InChI Key |
ZZHPGCAWNPNCFR-WKLXMWTLSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B12334516.png)
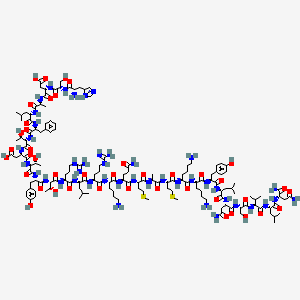
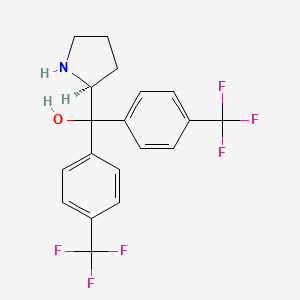
![(2R)-2-[2-[(5R,6R,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-18-hydroxy-5,9,11-trimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B12334532.png)
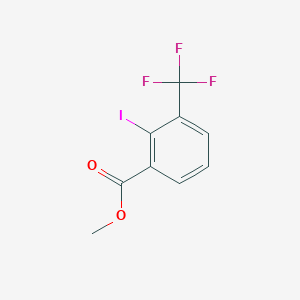
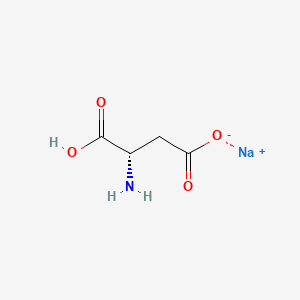
![5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12334548.png)
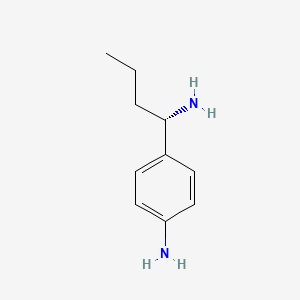
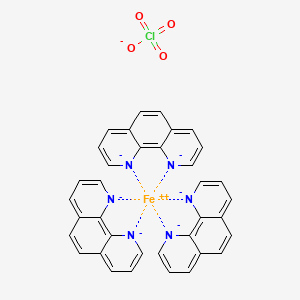
![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12334566.png)
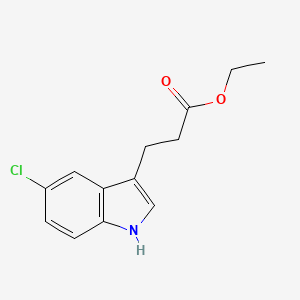
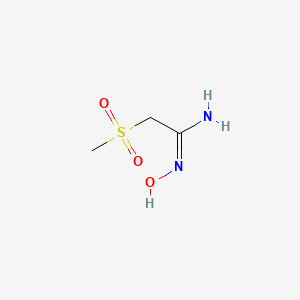
![hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride](/img/structure/B12334597.png)
